molecular formula C12H18BrN3OSi B13725185 7-Bromo-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine

7-Bromo-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B13725185
M. Wt: 328.28 g/mol
InChI Key: REOHCSRUOZCMNH-UHFFFAOYSA-N
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Description

7-Bromo-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine is a complex organic compound that belongs to the class of imidazo[4,5-c]pyridines This compound is characterized by the presence of a bromine atom at the 7th position and a trimethylsilyl ethoxy methyl group at the 3rd position of the imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine typically involves multiple steps. One common method includes the reaction of 7-bromoimidazo[4,5-c]pyridine with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-c]pyridines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

7-Bromo-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine is not well-documented. like other imidazo[4,5-c]pyridines, it is likely to interact with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the trimethylsilyl ethoxy methyl group may influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of both bromine and trimethylsilyl ethoxy methyl groups. These structural features can impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H18BrN3OSi

Molecular Weight

328.28 g/mol

IUPAC Name

2-[(7-bromoimidazo[4,5-c]pyridin-3-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C12H18BrN3OSi/c1-18(2,3)5-4-17-9-16-8-15-12-10(13)6-14-7-11(12)16/h6-8H,4-5,9H2,1-3H3

InChI Key

REOHCSRUOZCMNH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=NC2=C(C=NC=C21)Br

Origin of Product

United States

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